DLPS

Membrane Asymmetry Lipid Transport Erythrocyte Flippase

DLPS (C12:0) is the essential substrate for ATP-dependent flippase assays, enabling rapid (10-20 min) stomatocyte formation. It creates fluid bilayers for asymmetric membrane models and permeability studies. Choose for precise, validated membrane biophysics research.

Molecular Formula C30H57NNaO10P
Molecular Weight 645.7 g/mol
CAS No. 208757-51-1
Cat. No. B1494055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLPS
CAS208757-51-1
Molecular FormulaC30H57NNaO10P
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCC.[Na+]
InChIInChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1
InChIKeyQBSSGICBQYAHPS-OUPRKWGVSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLPS (CAS 208757-51-1): An Anionic Phospholipid for Membrane Research


DLPS, chemically designated as 1,2-dilauroyl-sn-glycero-3-phospho-L-serine sodium salt, is an anionic phospholipid comprising a glycerol backbone esterified with two lauroyl (C12:0) fatty acid chains and a phospho-L-serine headgroup . The sodium salt form enhances aqueous dispersibility, and the balanced combination of hydrophobic lauroyl tails and a charged serine moiety enables DLPS to form stable lamellar structures and to participate in electrostatic membrane interactions that mimic natural phosphatidylserine behavior .

Why DLPS Cannot Be Replaced by Generic Phosphatidylserine or Phosphatidylcholine Analogs


Phosphatidylserine (PS) variants and phosphatidylcholines (PC) exhibit distinct biophysical and biochemical behaviors that preclude simple interchange in research applications. The acyl chain length dictates membrane fluidity, thickness, and phase transition temperature, while the headgroup determines electrostatic surface potential and recognition by lipid transporters. For instance, the erythrocyte aminophospholipid flippase selectively transports PS but not PC [1], and even within the PS family, chain-length-dependent differences in transbilayer movement kinetics and membrane organization directly impact experimental outcomes [2]. Substituting DLPS (C12:0) with longer-chain PS analogs or PC equivalents without empirical validation compromises the fidelity of membrane models and flippase activity assays.

Quantitative Evidence Guide: DLPS Differentiation vs. Phosphatidylserine and Phosphatidylcholine Comparators


ATP-Dependent Flippase Substrate Specificity: DLPS vs. DLPC

The human erythrocyte aminophospholipid flippase transports DLPS from the outer to the inner membrane monolayer, whereas dilauroylphosphatidylcholine (DLPC) is not a substrate and remains in the outer leaflet. This functional divergence is evidenced by cell morphology: DLPS-treated erythrocytes convert from echinocytes to stomatocytes (indicative of inner monolayer accumulation), while DLPC-treated cells retain an echinocytic shape [1]. The flippase-dependent translocation of DLPS is inhibited by ATP depletion, vanadate, and sulfhydryl blockers, confirming an active transport mechanism that does not apply to DLPC [2].

Membrane Asymmetry Lipid Transport Erythrocyte Flippase

Transbilayer Distribution and Lipid Extraction: DLPS vs. DLPC

The accessibility of incorporated lipids to extraction by acceptor vesicles directly reports their transmembrane distribution. DLPS-treated stomatocytes retained 78% of the exogenous PS against extraction (only 22% extracted), consistent with sequestration in the inner monolayer. In contrast, DLPC-treated echinocytes released 88-99% of the incorporated PC to acceptor vesicles, confirming outer monolayer localization [1]. This quantitative difference in extraction efficiency provides a robust assay for flippase-mediated PS internalization.

Membrane Topology Lipid Exchange Erythrocyte Model

Morphology Change Kinetics: DLPS vs. DLPC

DLPS induces a biphasic shape change in human erythrocytes: initial echinocytosis within 5 min, followed by reversion to discocytes and progression to stomatocytes within 10-20 min [1]. In contrast, DLPC induces only echinocytosis, which reverses slowly with a half-time of approximately 8 hours [2]. The rapid second phase of DLPS-induced shape change is energy-dependent and correlates with flippase-mediated PS translocation to the inner monolayer.

Cell Shape Dynamics Lipid Flip-Flop Erythrocyte Model

Concentration-Dependent Biphasic Shape Change: DLPS vs. DMPS

At lower concentrations, both DLPS (C12:0) and dimyristoylphosphatidylserine (DMPS, C14:0) induce stomatocytosis. At higher concentrations, both lipids produce a biphasic response: initial crenation followed by rapid reversion to discocytes and eventual stomatocytosis [1]. This biphasic behavior is not observed with dioleoylphosphatidylserine (DOPS) or with phosphatidylcholines, highlighting a shared property of short- to medium-chain saturated PS analogs.

Lipid Dose-Response Membrane Deformation Phosphatidylserine Analog Comparison

Membrane Thickness and Bilayer Fluidity: DLPS vs. Longer-Chain Phosphatidylserines

The lauroyl (C12:0) chains of DLPS produce significantly thinner hydrophobic bilayers compared to longer-chain PS analogs. This reduction in membrane thickness is a direct consequence of decreased acyl chain length and is exploited to study membrane thickness-dependent phenomena such as transmembrane protein insertion and curvature sensing . DLPS also exhibits higher fluidity at physiological temperatures, facilitating rapid lipid mixing and vesicle fusion .

Membrane Biophysics Lipid Chain Length Effects Liposome Engineering

Gel-to-Liquid Crystalline Phase Transition Temperature: DLPS vs. DMPS, DPPS, DSPS

The main phase transition temperature (Tm) of phosphatidylserine bilayers increases linearly with acyl chain length. Reported Tm values for sodium salts are: DMPS (C14:0) 35°C, DPPS (C16:0) 54°C, and DSPS (C18:0) 68°C . Although a precise Tm for DLPS (C12:0) is not tabulated in the source, extrapolation from the homologous series and reported phase behavior near 25-30°C [1] indicate that DLPS exists in a more fluid liquid-crystalline state at room temperature, facilitating vesicle preparation without heating.

Thermotropic Phase Behavior Lipid Bilayer Physics Differential Scanning Calorimetry

Validated Application Scenarios for DLPS (CAS 208757-51-1) Based on Comparative Evidence


Aminophospholipid Flippase Activity Assays

DLPS is the substrate of choice for measuring ATP-dependent aminophospholipid flippase activity in erythrocytes and other cell types. Its rapid, visually trackable translocation from the outer to inner monolayer (10-20 min stomatocyte formation) provides a functional readout that is not achievable with DLPC [1]. The assay can be performed in 96-well format with morphological scoring or fluorescence detection using NBD-labeled DLPS.

Asymmetric Model Membrane Construction

DLPS enables the generation of lipid bilayers with controlled transbilayer asymmetry. After incorporation into the outer leaflet, flippase-mediated translocation or selective extraction (78% retention in inner monolayer) yields a stable asymmetric distribution of PS [2]. This is critical for reconstituting membrane proteins that require PS in the cytoplasmic leaflet.

Room-Temperature Liposome Formulation for Drug Delivery Research

Due to its low phase transition temperature, DLPS forms fluid, homogeneous liposomes at ambient temperature without heating, reducing preparation time and minimizing thermal degradation of encapsulated cargo . The thinner membranes also enhance permeability for small-molecule cargo release studies.

Membrane Thickness-Dependent Protein Reconstitution

The shorter C12:0 chains of DLPS produce bilayers ~25-30% thinner than those formed by DPPS or DSPS . This property is exploited to study how transmembrane domain length mismatch affects protein folding, oligomerization, and function (e.g., influenza M2 proton channel assembly ).

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